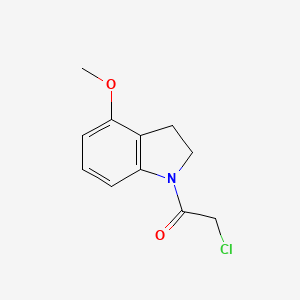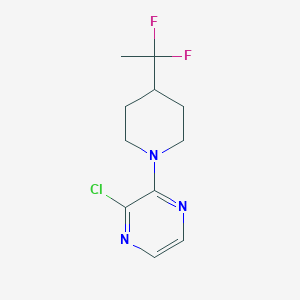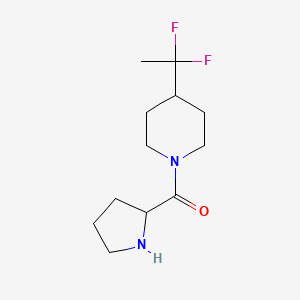![molecular formula C13H22N2O2 B1491113 Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone CAS No. 2097994-63-1](/img/structure/B1491113.png)
Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone is a compound that has been studied for its potential use as a CCR6 receptor modulator . CCR6 is a G-protein coupled receptor (GPCR) that is mainly expressed on effector CD4+ T helper cells, but is also present on B cells, CD8+ cytotoxic T cells, regulatory T cells (Treg), immature dendritic cells (DC) and type 3 innate lymphoid cells (ILC3) . Modulating this receptor could potentially be beneficial in the treatment or prevention of various diseases, conditions, or disorders .
Synthesis Analysis
The synthesis of azetidin-3-yl compounds often involves the use of a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This process yields the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Applications De Recherche Scientifique
Drug Metabolism and Bioactivation
One study highlighted the metabolism of strained rings, specifically focusing on glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation. This research demonstrated an unusual azetidinyl ring-opening reaction involving nucleophilic attack by glutathione, catalyzed by glutathione transferases, highlighting a direct conjugation pathway that occurs without prior substrate bioactivation by P450 enzymes (Li et al., 2019). Similarly, the discovery of a novel microsomal epoxide hydrolase–catalyzed hydration of a spiro oxetane emphasized the enzymes' role in the biotransformation of oxetane moieties in drug candidates, expanding the understanding of metabolic pathways for these compounds (Li et al., 2016).
Synthesis and Pharmacological Applications
Research on novel azetidinone derivatives has shown significant promise in developing anti-bacterial and anti-convulsant agents. For example, several novel azetidinones were synthesized and evaluated for their anti-bacterial and anticonvulsant activity, showing good efficacy in these areas (Rajasekaran & Murugesan, 2006). Another study focused on the synthesis and characterization of bispiroheterocyclic systems as antimicrobial agents, further showcasing the versatility of azetidinone scaffolds in medicinal chemistry (Al-Ahmadi, 1996).
Catalytic Asymmetric Synthesis
The evaluation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes demonstrated the potential of azetidinone derivatives in asymmetric synthesis, achieving high enantioselectivity (Wang et al., 2008).
Propriétés
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-8-11-7-15(12(17)10-5-14-6-10)9-13(11)3-1-2-4-13/h10-11,14,16H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZQFPMXHXHLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491033.png)



![4-Hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491039.png)



![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)
![(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491044.png)


